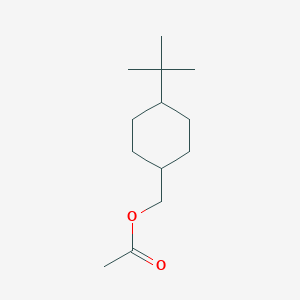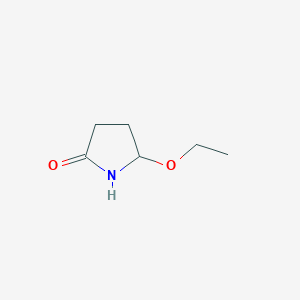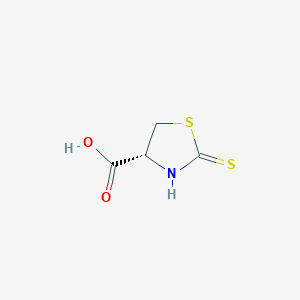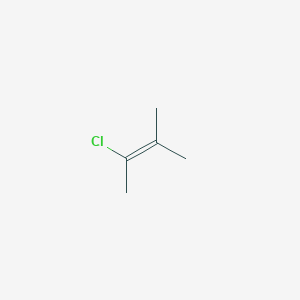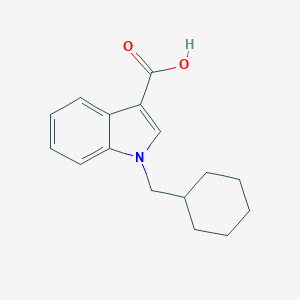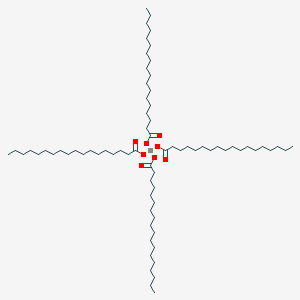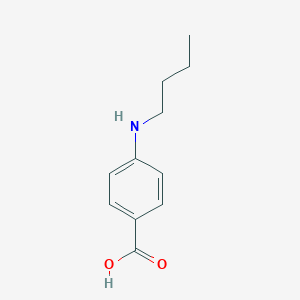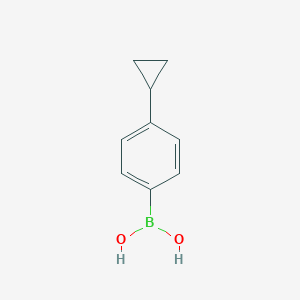
苄基 N-(2-羟乙基)氨基甲酸酯
概述
描述
Synthesis Analysis
The synthesis of benzyl N-(2-hydroxyethyl)carbamate derivatives is a topic of interest in several studies. For instance, the synthesis of cyclization-activated prodrugs based on benzoxazolones and oxazolidinones has been explored, where the carbamate prodrugs were designed to release parent drugs in aqueous and plasma media . Another study describes the enantioselective synthesis of a benzyl carbamate derivative, which is an intermediate for potent CCR2 antagonists, using iodolactamization as a key step . Additionally, a strategy for preparing hydroxamic acids using N-benzyloxycarbamate derivatives has been developed, which involves N-alkylation and reaction with stabilized carbon nucleophiles .
Molecular Structure Analysis
The molecular structure of benzyl N-(2-hydroxyethyl)carbamate derivatives has been analyzed in several studies. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been investigated, revealing layered structures created from hydrogen bonds . Another study on the U-shaped conformation of a benzyl carbamate compound shows the dihedral angles between different parts of the molecule and the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of benzyl N-(2-hydroxyethyl)carbamate derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2(3H)-ones . Another paper discusses the stereoselective intermolecular carbolithiation of alkenyl carbamates, which can be coupled with electrophilic substitution . Additionally, a metal-free C(sp3)-H functionalization of N-benzyl and N-allyl carbamates has been described, allowing for the construction of diverse α-substituted carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl N-(2-hydroxyethyl)carbamate derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety. The studies provided do not directly address the physical properties such as melting point, solubility, or stability of these compounds. However, the reactivity and potential applications of these derivatives suggest that they have significant chemical versatility, which can be tailored for specific purposes, such as drug delivery or metal ion chelation .
科学研究应用
异黄酮类植物抗毒素的合成
在植物生物学领域,Z-甘油醇参与了异黄酮类植物抗毒素的合成。这些是在植物中响应病原体和环境压力而生物合成的防御代谢物 。Z-甘油醇可用于增强大豆中抗癌植物抗毒素甘油豆苷 I 的生物生产。
药物开发
Z-甘油醇作为制备炔芳基腺嘌呤作为 A2A 腺苷受体激动剂的中间体 。这些化合物对调节肝脏葡萄糖生成有影响,这对开发治疗代谢性疾病的药物至关重要。
组织蛋白酶 S 的非共价抑制
该化合物也用于合成功能化的 N-芳基氨基乙基酰胺。这些酰胺作为组织蛋白酶 S 的非共价抑制剂,该酶与包括癌症和自身免疫性疾病在内的多种病理过程有关 。
材料科学应用
Z-甘油醇衍生物因其在材料科学中的应用而受到研究。它们参与了有机发光二极管 (OLED) 的开发、光氧化还原催化剂、染料敏化太阳能电池以及作为化学疗法中的试剂 。
生物医学研究
在生物医学研究中,Z-甘油醇及其衍生物因其合成和生物学特性而被分析。该化合物的通用性使其可用于多种生物医学应用,包括作为药物开发的支架 。
光电特性
Z-甘油醇衍生物的光电特性使其适用于 OLED 和太阳能电池等器件。它们发射光或将光转化为电能的能力对于可再生能源技术的进步至关重要 。
农业中的化学诱导剂
Z-甘油醇在农业中用作化学诱导剂,以增强植物抗毒素的生产,植物抗毒素是植物抵御病原体的防御机制的一部分 。这种应用对于提高作物抗性和减少对农药的依赖至关重要。
作用机制
Target of Action
Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .
Mode of Action
The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .
Biochemical Pathways
The biochemical pathways affected by Benzyl N-(2-hydroxyethyl)carbamate are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .
Pharmacokinetics
It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .
Result of Action
The result of the action of Benzyl N-(2-hydroxyethyl)carbamate is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .
Action Environment
The action of Benzyl N-(2-hydroxyethyl)carbamate can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation
安全和危害
The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
属性
IUPAC Name |
benzyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGINAGERRNGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299690 | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77987-49-6 | |
| Record name | 77987-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

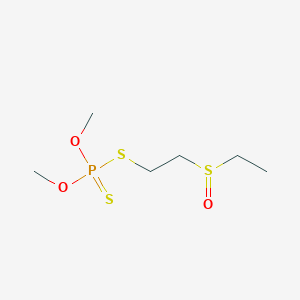
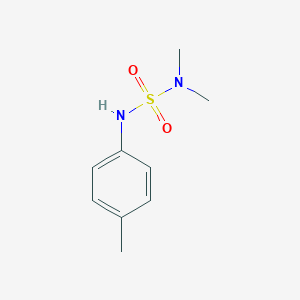
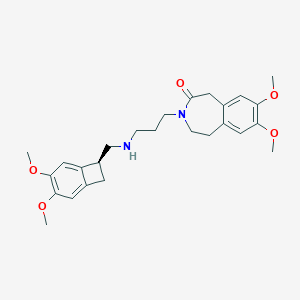

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
